Pyridine, 5-methyl-2-oxiranyl-
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Overview
Description
5-Methyl-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an oxirane (epoxide) ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.
Another method involves the cyclization of 2-methyl-5-(2-hydroxyethyl)pyridine using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This reaction results in the formation of the oxirane ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of 5-Methyl-2-(oxiran-2-yl)pyridine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(oxiran-2-yl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pyridine ring can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(oxiran-2-yl)pyridine: Similar structure but with different substitution patterns.
3-(oxiran-2-ylmethyl)pyridine: Contains an oxirane ring attached to a different position on the pyridine ring.
Oxiranecarbonitriles: Compounds with both oxirane and cyano functional groups.
Uniqueness
5-Methyl-2-(oxiran-2-yl)pyridine is unique due to the specific positioning of the methyl and oxirane groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO |
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Molecular Weight |
135.16 g/mol |
IUPAC Name |
5-methyl-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(9-4-6)8-5-10-8/h2-4,8H,5H2,1H3 |
InChI Key |
JXYREHDMBXJGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CO2 |
Origin of Product |
United States |
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